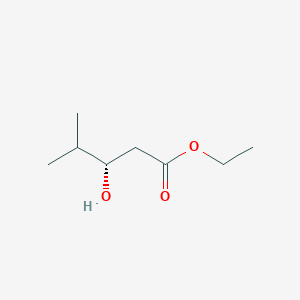

Ethyl (3S)-3-hydroxy-4-methylpentanoate

Description

Significance of Enantiomerically Pure Compounds in Chemical and Biological Research

Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit profoundly different biological activities. tandfonline.comaobchem.com In the pharmaceutical industry, one enantiomer of a drug may possess the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects. researchgate.netnih.gov The tragic case of thalidomide, where one enantiomer was a sedative and the other a potent teratogen, stands as a stark reminder of the critical importance of enantiomeric purity in drug development. researchgate.net Consequently, regulatory bodies worldwide now often require the marketing of single-enantiomer drugs, a practice known as "chiral switching". researchgate.netnih.gov This emphasis on enantiopurity is driven by the desire for more specific and effective medications with improved safety profiles. tandfonline.comaobchem.com Beyond pharmaceuticals, enantiomerically pure compounds are crucial in materials science for the development of chiral materials with unique optical or electronic properties, and in agrochemicals, where stereoisomerism can influence herbicidal or insecticidal activity. google.com

Overview of Chiral Building Blocks and their Synthetic Utility

Chiral building blocks are enantiomerically pure or enriched compounds that possess reactive functional groups, allowing for their incorporation into larger, more complex molecules without the loss of stereochemical integrity. nih.govresearchgate.net These synthons provide a strategic advantage in multistep syntheses by introducing a defined stereocenter early in the synthetic sequence, thereby avoiding the need for challenging chiral separations or asymmetric transformations at later stages. chemicalbook.comorgsyn.org The use of chiral building blocks is a cornerstone of the "chiral pool" strategy, which utilizes readily available, naturally occurring chiral molecules like amino acids, carbohydrates, and terpenes as starting materials. researchgate.net Additionally, a vast array of synthetic chiral building blocks are now accessible through asymmetric catalysis and biocatalysis. nih.govorgsyn.org Chiral alcohols, amines, epoxides, and carboxylic acids are common examples of such building blocks, each offering a unique set of synthetic transformations. nih.gov

Contextualization of Ethyl (3S)-3-hydroxy-4-methylpentanoate within the Class of Chiral β-Hydroxy Esters

β-Hydroxy esters are a particularly valuable subclass of chiral building blocks due to the versatile reactivity of their two functional groups. The hydroxyl group can be used for a variety of transformations, including oxidation, etherification, and as a directing group for subsequent stereoselective reactions. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, reduced to a diol, or converted to an amide, among other possibilities. This dual functionality makes chiral β-hydroxy esters key intermediates in the synthesis of a wide range of natural products and pharmaceuticals, including antibiotics, cholesterol-lowering agents, and antiviral drugs. orgsyn.orgresearchgate.net

This compound, with its defined stereochemistry at the C-3 position, is a prime example of a chiral β-hydroxy ester. Its structure, featuring an ethyl ester and a hydroxyl group on a pentanoate backbone with a methyl branch at the C-4 position, makes it a valuable precursor for the synthesis of molecules containing the isobutyl moiety with a specific stereochemical orientation.

Physicochemical Properties of this compound

The physical and chemical properties of this compound are fundamental to its handling, reactivity, and analysis. Below is a table summarizing some of its key properties.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₆O₃ | chemicalbook.com |

| Molecular Weight | 160.21 g/mol | chemicalbook.com |

| CAS Number | 95614-85-0 | chemicalbook.com |

| Boiling Point | 234.9±13.0 °C (Predicted) | chemicalbook.com |

| Density | 0.986±0.06 g/cm³ (Predicted) | chemicalbook.com |

| Appearance | Colorless oil (inferred from similar compounds) | |

| Solubility | Soluble in organic solvents such as ether and chloroform. | orgsyn.org |

Synthetic Approaches to this compound

The primary route to enantiomerically enriched this compound is through the asymmetric reduction of its corresponding prochiral ketone, ethyl 4-methyl-3-oxopentanoate (B1262298). This transformation can be achieved through both chemical and biocatalytic methods.

Chemical Synthesis: Asymmetric Reduction

The asymmetric reduction of β-keto esters is a well-established method for the synthesis of chiral β-hydroxy esters. This typically involves the use of a stoichiometric or catalytic amount of a chiral reducing agent or a chiral catalyst in the presence of a hydride source. While specific examples detailing the asymmetric chemical reduction to this compound are not extensively documented in readily available literature, the principles can be inferred from similar transformations.

For instance, chiral borane (B79455) reagents, such as those derived from α-pinene (Alpine-Borane), and catalytic systems employing chiral ruthenium or rhodium complexes with ligands like BINAP are known to effectively reduce β-keto esters with high enantioselectivity. The choice of catalyst, solvent, temperature, and pressure are critical parameters that influence both the yield and the enantiomeric excess of the product.

A general representation of this approach is the reduction of ethyl 4-methyl-3-oxopentanoate using a chiral catalyst and a hydrogen source:

Reaction Scheme:

The success of this reaction is highly dependent on the ability of the chiral catalyst to differentiate between the two prochiral faces of the ketone carbonyl group, leading to the preferential formation of the (S)-enantiomer.

Biocatalytic Synthesis: Stereoselective Reduction

Biocatalysis has emerged as a powerful and environmentally benign alternative for the synthesis of enantiomerically pure compounds. Whole-cell microorganisms and isolated enzymes (ketoreductases) are capable of reducing ketones to alcohols with exceptionally high stereoselectivity. nih.gov

Baker's yeast (Saccharomyces cerevisiae) is a widely used and inexpensive biocatalyst for the asymmetric reduction of β-keto esters. orgsyn.orgresearchgate.netethz.ch The reduction of ethyl 4-methyl-3-oxopentanoate using baker's yeast would proceed via the action of various dehydrogenase enzymes within the yeast cells, which utilize cofactors such as NADPH to deliver a hydride to the carbonyl group. The stereochemical outcome of yeast reductions can be influenced by various factors, including the substrate concentration, temperature, pH, and the presence of additives. ethz.ch While the reduction of ethyl acetoacetate (B1235776) by baker's yeast to afford the (S)-enantiomer is a classic example, the stereoselectivity with more sterically demanding substrates like ethyl 4-methyl-3-oxopentanoate can vary. orgsyn.org

In addition to baker's yeast, other fungi and bacteria have been screened for their ability to reduce β-keto esters with high enantioselectivity. For example, various fungal strains have been shown to reduce ethyl 4-chloro-3-oxobutanoate to the corresponding (S)-hydroxy ester with excellent enantiomeric excess (>99% ee). tandfonline.comnih.gov Similar screening efforts can identify microorganisms that are highly effective for the synthesis of this compound.

A representative biocatalytic reduction is shown below:

Reaction Scheme:

The enantiomeric excess of the product from biocatalytic reductions is often determined by chiral gas chromatography (chiral GC) or chiral high-performance liquid chromatography (chiral HPLC). researchgate.netnih.gov

Application of this compound as a Chiral Building Block

The synthetic utility of this compound lies in its ability to serve as a precursor to more complex chiral molecules. Its stereodefined hydroxyl and ester groups can be manipulated to build up molecular complexity. While a specific, named total synthesis starting directly from this ester is not prominently featured in the searched literature, its potential application can be illustrated in the synthesis of fragments of natural products or pharmaceuticals.

For example, it can be envisioned as a precursor for the synthesis of chiral fragments of polyketide natural products or certain side chains of pharmacologically active molecules. The synthesis would typically involve protection of the hydroxyl group, followed by modification of the ester functionality (e.g., reduction to the aldehyde or alcohol, or conversion to an amide), and subsequent chain extension or cyclization reactions. The stereocenter at C-3 would be preserved throughout the synthetic sequence, ensuring the enantiopurity of the final product.

Structure

2D Structure

3D Structure

Properties

CAS No. |

95614-85-0 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

ethyl (3S)-3-hydroxy-4-methylpentanoate |

InChI |

InChI=1S/C8H16O3/c1-4-11-8(10)5-7(9)6(2)3/h6-7,9H,4-5H2,1-3H3/t7-/m0/s1 |

InChI Key |

ODYXCJVPPHSSIG-ZETCQYMHSA-N |

SMILES |

CCOC(=O)CC(C(C)C)O |

Isomeric SMILES |

CCOC(=O)C[C@@H](C(C)C)O |

Canonical SMILES |

CCOC(=O)CC(C(C)C)O |

Origin of Product |

United States |

Synthesis Methodologies for Ethyl 3s 3 Hydroxy 4 Methylpentanoate

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis offers an effective and environmentally benign route to enantiomerically pure compounds. For the synthesis of Ethyl (3S)-3-hydroxy-4-methylpentanoate, the key strategies involve the stereoselective reduction of a prochiral ketone precursor and the resolution of a racemic mixture of the final product.

The asymmetric reduction of the prochiral β-keto ester, ethyl 4-methyl-3-oxopentanoate (B1262298), is a direct and efficient method to produce the desired (3S)-enantiomer. This transformation is often accomplished using whole cells of various microorganisms, which contain oxidoreductase enzymes capable of catalyzing the reaction with high stereoselectivity.

The fungus Geotrichum candidum is widely recognized for its ability to reduce carbonyl compounds with a high degree of stereoselectivity, typically following Prelog's rule to yield (S)-alcohols. Specifically, the acetophenone reductase from Geotrichum candidum NBRC 4597 (GcAPRD) has demonstrated remarkable (S)-enantioselectivity in the reduction of a wide range of ketones. researchgate.net While direct experimental data for the reduction of ethyl 4-methyl-3-oxopentanoate by Geotrichum candidum is not extensively detailed in readily available literature, the known substrate scope and selectivity of this microorganism strongly suggest its applicability for this transformation. The reduction of analogous β-ketoesters, such as ethyl acetoacetate (B1235776), by G. candidum to afford the corresponding (S)-hydroxy ester further supports its potential. researchgate.net

The stereochemical outcome of microbial reductions is not only dependent on the microorganism itself but also on the specific reaction conditions. Cultivation conditions, such as the composition of the growth medium, pH, and temperature, can affect the expression levels and activities of the various reductase enzymes within the cell, thereby influencing the enantiomeric purity of the product. nih.gov For example, heat treatment of microbial cells has been shown to selectively deactivate certain reductases, leading to an enhancement in the enantiomeric excess of the desired product in some cases. nih.gov

The structure of the substrate is another critical determinant of stereoselectivity. The size and nature of the substituents flanking the carbonyl group influence how the substrate binds within the active site of the enzyme. Research on the reductase from G. candidum has revealed that specific amino acid residues, such as Trp288, form a binding pocket that accommodates the substituents and dictates the facial selectivity of the hydride attack on the carbonyl carbon. researchgate.net Modifications to the substrate structure can therefore lead to changes in both reaction rate and enantioselectivity.

An alternative to asymmetric reduction is the kinetic resolution of a racemic mixture of ethyl 3-hydroxy-4-methylpentanoate. This technique relies on the use of enzymes, typically lipases, that can selectively acylate or hydrolyze one enantiomer at a much faster rate than the other, allowing for the separation of the two.

For instance, a racemic mixture of the alcohol can be subjected to acylation using an acyl donor in the presence of a lipase (B570770). The enzyme will preferentially acylate one enantiomer (e.g., the R-enantiomer), leaving the desired (S)-enantiomer unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated. Conversely, a racemic ester can be selectively hydrolyzed by a lipase to yield one enantiomer of the alcohol and the unreacted ester of the opposite configuration. scielo.brresearchgate.netnih.govmdpi.com While this is a widely used strategy for producing chiral β-hydroxy esters, specific protocols and results for the resolution of ethyl 3-hydroxy-4-methylpentanoate are not prominently documented in scientific literature.

Microbial Reduction of β-Keto Esters

Asymmetric Chemical Synthesis

Asymmetric chemical synthesis provides a powerful alternative to biocatalytic methods for accessing enantiomerically pure compounds like this compound. These methods often involve the use of chiral catalysts or chiral auxiliaries to control the formation of the stereogenic center at the C-3 position.

One of the most logical and effective approaches for the synthesis of β-hydroxy esters is the asymmetric aldol (B89426) reaction. In the context of this compound, this would involve the reaction of a chiral enolate of ethyl acetate (B1210297), or a suitable equivalent, with isobutyraldehyde. The stereochemical outcome of this reaction can be controlled by using a chiral auxiliary attached to the acetate component.

Stereoselective Aldol Reactions

Stereoselective aldol reactions represent a powerful strategy for the construction of β-hydroxy carbonyl compounds with high levels of stereocontrol. These methods involve the reaction of an enolate with an aldehyde, in this case, the enolate of ethyl acetate reacting with isobutyraldehyde.

Utilization of Chiral Auxiliaries (e.g., HYTRA-mediated reactions)

A well-established method for achieving high stereoselectivity in aldol reactions is the use of chiral auxiliaries. The chiral auxiliary is temporarily incorporated into one of the reactants to direct the stereochemical outcome of the reaction, after which it can be removed.

One notable example is the use of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (HYTRA). While the direct synthesis of this compound using an ethyl ester with a chiral auxiliary is not explicitly detailed in the provided search results, a closely related synthesis of (S)-3-hydroxy-4-methylpentanoic acid has been described. This acid is a direct precursor to the target ethyl ester. The synthesis of the enantiomeric (R)-3-hydroxy-4-methylpentanoic acid using (R)-HYTRA has been demonstrated, and since both enantiomers of HYTRA are readily available, this method can be applied to prepare the desired (S)-acid. orgsyn.org

The general procedure involves the double deprotonation of the chiral auxiliary-bearing acetate, followed by a highly stereoselective aldol addition to isobutyraldehyde. orgsyn.org The reaction is typically carried out at very low temperatures to maximize stereoselectivity. After the reaction, the chiral auxiliary is cleaved to yield the desired β-hydroxy acid, which can then be esterified to give this compound.

Table 1: Key Features of HYTRA-mediated Aldol Reaction for the Synthesis of (S)-3-hydroxy-4-methylpentanoic acid

| Feature | Description |

| Chiral Auxiliary | (S)-2-hydroxy-1,2,2-triphenylethyl acetate ((S)-HYTRA) |

| Reactants | (S)-HYTRA, Isobutyraldehyde |

| Key Steps | 1. Double deprotonation of (S)-HYTRA. 2. Aldol addition to isobutyraldehyde at low temperature. 3. Cleavage of the chiral auxiliary. |

| Product | (S)-3-hydroxy-4-methylpentanoic acid |

| Stereoselectivity | High |

Lewis Acid-Promoted Aldol Reactions

Lewis acid-promoted aldol reactions, particularly the Mukaiyama aldol addition, offer an alternative pathway for the stereoselective synthesis of β-hydroxy esters. This reaction involves the use of a silyl (B83357) enol ether as an enolate equivalent, which reacts with an aldehyde in the presence of a Lewis acid. The stereochemical outcome of the reaction can often be controlled by the choice of Lewis acid and the reaction conditions.

While specific examples for the synthesis of this compound using this method were not found in the provided search results, the general principle is applicable. The reaction would involve the silyl ketene (B1206846) acetal (B89532) derived from ethyl acetate reacting with isobutyraldehyde. The use of a chiral Lewis acid or a chiral ligand in conjunction with a Lewis acid could induce enantioselectivity, leading to the desired (3S) stereoisomer. The development of various chiral Lewis acid catalytic systems has made this a powerful tool in asymmetric synthesis.

Chiral Catalyst-Mediated Transformations

The direct catalytic asymmetric synthesis of chiral β-hydroxy esters is a highly efficient approach. This methodology avoids the need for stoichiometric chiral auxiliaries and often involves the asymmetric hydrogenation of the corresponding β-keto ester.

The asymmetric hydrogenation of β-keto esters is a well-developed field, with numerous chiral catalysts capable of delivering high enantioselectivities. For the synthesis of this compound, this would involve the reduction of Ethyl 3-oxo-4-methylpentanoate. Chiral ruthenium and iridium complexes are among the most successful catalysts for this transformation. For instance, ruthenium complexes of chiral phosphine ligands like BINAP have been shown to be highly effective for the asymmetric hydrogenation of a variety of β-keto esters. Similarly, iridium complexes with chiral P,N,N-ligands have been developed and applied to the asymmetric hydrogenation of β-keto esters, affording the corresponding β-hydroxy esters in good to excellent enantioselectivities. rsc.org

Table 2: Chiral Catalysts for Asymmetric Hydrogenation of β-Keto Esters

| Catalyst Type | Chiral Ligand Example | Metal | Typical Substrate | Product |

| Ru-Phosphine Complex | BINAP | Ruthenium | β-Keto ester | Chiral β-Hydroxy ester |

| Ir-P,N,N Complex | SpiroPAP | Iridium | β-Keto ester | Chiral β-Hydroxy ester |

| Ir-Ferrocenyl P,N,N Complex | Ferrocenyl P,N,N-ligands | Iridium | β-Keto ester | Chiral β-Hydroxy ester |

The choice of catalyst, solvent, and reaction conditions is crucial for achieving high yield and enantioselectivity.

Derivatization from Related Chiral Precursors

Another common strategy is to synthesize the target molecule from a readily available chiral precursor. This can involve simple functional group transformations or more complex synthetic sequences.

Synthesis from (S)-3-hydroxy-4-methylpentanoic acid derivatives

As mentioned in section 2.2.1.1, (S)-3-hydroxy-4-methylpentanoic acid is a direct precursor to this compound. Once the chiral acid is obtained, for example, through a HYTRA-mediated aldol reaction, it can be readily converted to the corresponding ethyl ester via standard esterification procedures. A common method is the Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

This two-step approach, involving the synthesis of the chiral acid followed by esterification, is a practical route to optically pure this compound.

Reduction of Ethyl 3-oxo-4-methylpentanoate and Analogues

The stereoselective reduction of a prochiral ketone is a classic method for preparing chiral alcohols. In this context, the asymmetric reduction of Ethyl 3-oxo-4-methylpentanoate provides a direct route to this compound. This approach can be achieved through both chemical and biocatalytic methods.

Chemical Reduction: As discussed in section 2.2.2, the catalytic asymmetric hydrogenation of Ethyl 3-oxo-4-methylpentanoate using chiral metal complexes is a highly effective method. This approach offers high enantioselectivity and is widely used in organic synthesis.

Biocatalytic Reduction: The use of whole-cell biocatalysts or isolated enzymes for the reduction of ketones has gained significant attention as a green and highly selective alternative. Microorganisms such as Lactobacillus kefir have been successfully employed for the asymmetric reduction of β-keto esters to their corresponding (S)-β-hydroxy esters with high enantiomeric excess. tum.de For instance, the asymmetric reduction of ethyl 4-chloroacetoacetate to ethyl (S)-4-chloro-3-hydroxybutanoate using Lactobacillus kefir has been demonstrated with high yield and excellent enantioselectivity. tum.de This suggests that a similar biocatalytic approach could be applied to the reduction of Ethyl 3-oxo-4-methylpentanoate to afford the desired (S)-enantiomer.

Table 3: Comparison of Reduction Methods for Ethyl 3-oxo-4-methylpentanoate

| Method | Reagent/Catalyst | Advantages |

| Catalytic Asymmetric Hydrogenation | Chiral Ru or Ir complexes | High enantioselectivity, broad substrate scope, well-established. |

| Biocatalytic Reduction | Whole cells (e.g., Lactobacillus kefir) or isolated enzymes | High enantioselectivity, mild reaction conditions, environmentally friendly. |

Comparison of Synthetic Routes: Enantiomeric Excess, Yield, and Scalability

The synthesis of the chiral molecule this compound can be achieved through various methodologies, primarily categorized into chemical and biocatalytic routes. The efficiency and practicality of these routes are critically evaluated based on three key parameters: enantiomeric excess (e.e.), which measures the stereochemical purity of the product; chemical yield, which indicates the efficiency of the material conversion; and scalability, which assesses the feasibility of transitioning the process from a laboratory setting to industrial production. A comparative analysis of these factors is essential for selecting the most appropriate synthetic strategy.

The primary precursor for the synthesis of this compound is Ethyl 4-methyl-3-oxopentanoate. The asymmetric reduction of the ketone functionality in this precursor leads to the desired chiral hydroxyl group. Both chemical and biocatalytic methods have been extensively explored for this transformation, each presenting a distinct set of advantages and limitations.

Chemical Synthesis:

Asymmetric hydrogenation using chiral metal catalysts, such as those based on ruthenium, rhodium, or iridium, is a powerful tool for the enantioselective reduction of β-ketoesters. These methods can offer high enantioselectivity and chemical yields. The scalability of these processes is often favorable due to the well-established reactor technologies for catalytic hydrogenations. However, the high cost of the precious metal catalysts and the often-required high pressures of hydrogen gas can be significant drawbacks for large-scale industrial applications. Furthermore, the removal of trace metal contaminants from the final product is a critical consideration, particularly in the pharmaceutical industry.

Biocatalytic Synthesis:

Biocatalysis has emerged as a compelling green alternative to traditional chemical synthesis. This approach utilizes whole microbial cells (e.g., baker's yeast) or isolated enzymes (e.g., carbonyl reductases) to perform the enantioselective reduction. Biocatalytic methods are lauded for their high enantioselectivity, often approaching >99% e.e., and their operation under mild reaction conditions (ambient temperature and pressure).

The use of whole-cell biocatalysts, such as various yeast strains, is often cost-effective as it circumvents the need for enzyme purification. However, the chemical yields can sometimes be moderate due to the presence of competing metabolic pathways within the cell.

To overcome the limitations of whole-cell systems, the use of recombinant microorganisms, such as Escherichia coli engineered to overexpress a specific carbonyl reductase, has gained prominence. This approach can lead to significantly higher yields and excellent enantioselectivity. Moreover, the co-expression of a cofactor regeneration system, for instance, using glucose dehydrogenase, enhances the efficiency and reduces the cost associated with the expensive nicotinamide cofactors (NADH or NADPH).

The scalability of biocatalytic processes has been a subject of extensive research. While transitioning from laboratory to industrial scale can present challenges related to fermentation, downstream processing, and enzyme stability, numerous industrial processes now successfully employ biocatalysis for the production of chiral intermediates. The development of robust engineered enzymes and optimized fermentation and reaction conditions has significantly improved the scalability and economic viability of these green synthetic routes.

Below is a comparative overview of different synthetic approaches for producing chiral β-hydroxy esters, which can be considered analogous to the synthesis of this compound.

| Synthetic Route | Catalyst/Biocatalyst | Substrate | Enantiomeric Excess (e.e.) | Yield | Scalability |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Ru-BINAP Catalyst | Generic β-Ketoester | Up to 99% | High | Good, but requires high pressure and expensive catalyst |

| Yeast Reduction | Saccharomyces cerevisiae (Baker's Yeast) | Ethyl 4-chloroacetoacetate | 88-93% | 75-84% | Moderate, potential for side reactions |

| Recombinant Whole-Cell Biocatalysis | E. coli expressing Carbonyl Reductase | Ethyl 4-chloro-3-oxobutanoate | >99% | Up to 95% | Good, with optimized fermentation and reaction conditions |

Role of Ethyl 3s 3 Hydroxy 4 Methylpentanoate As a Chiral Synthon

Applications in Asymmetric Synthesis

The strategic placement of the hydroxyl and stereocenter in Ethyl (3S)-3-hydroxy-4-methylpentanoate makes it a powerful tool for chemists to introduce chirality into a target molecule, a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds.

Intermediate in the Preparation of Complex Organic Molecules

While direct total syntheses employing this compound are not extensively documented in readily available literature, the closely related (3S)-3-hydroxy-4-methylpentanoic acid serves as a key intermediate in the synthesis of various natural products. The ester can be readily hydrolyzed to this acid, which can then be further elaborated. For instance, chiral β-hydroxy acids are crucial components in the synthesis of complex macrocyclic lactones and other natural products possessing intricate stereochemistry. The synthetic utility of such synthons is often demonstrated in the construction of fragments of larger molecules that are later assembled in a convergent synthesis.

The preparation of enantiomerically enriched 3-hydroxy-4-methylpentanoic acid can be achieved through methods like the diastereoselective aldol (B89426) reaction of a chiral enolate with isobutyraldehyde. A notable method involves the use of a chiral auxiliary, such as (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (B1210297) (HYTRA), to control the stereochemical outcome of the reaction.

Table 1: Synthesis of (R)-(+)-3-hydroxy-4-methylpentanoic acid via Asymmetric Aldol Reaction

| Reactant 1 | Reactant 2 | Chiral Auxiliary | Product | Optical Purity (ee) |

|---|

This demonstrates a reliable method for accessing the core structure of the title compound in high optical purity, which is a prerequisite for its use as a chiral intermediate.

Precursor for Optically Active Compounds

This compound is a precursor for a variety of other optically active compounds. The hydroxyl and ester functionalities can be selectively modified to introduce new functional groups and build molecular complexity. For example, the hydroxyl group can be oxidized to a ketone, protected, or inverted, while the ester can be reduced to an alcohol, converted to an amide, or used in C-C bond-forming reactions.

A common application for similar chiral β-hydroxy esters, such as ethyl (S)-3-hydroxybutanoate, is their use in the synthesis of other valuable chiral building blocks. researchgate.net These transformations often involve the protection of the hydroxyl group, followed by modification of the ester moiety or vice-versa. The resulting derivatives can then be used in a wide array of synthetic transformations.

Integration into Natural Product Synthesis

The structural motif present in this compound is a recurring feature in a number of natural products, making it an attractive starting material for their total synthesis.

Building Block for Polyketide Backbones

Polyketides are a large and structurally diverse class of natural products that are biosynthesized through the iterative condensation of simple acyl-CoA units. nih.gov Many polyketides feature β-hydroxy carbonyl functionalities and stereocenters derived from the selective reduction of β-keto intermediates. Chiral synthons like this compound can be utilized in the chemical synthesis of polyketides to introduce specific stereochemistry at defined positions along the carbon chain. uni-lj.si

In a biomimetic approach, synthetic chemists can assemble polyketide chains by coupling smaller, stereochemically defined fragments. The isobutyl group and the (S)-configured hydroxyl center of this compound make it a potential precursor for a C6 building block in the laboratory synthesis of polyketides that incorporate such structural units.

Synthesis of Chiral Components of Pheromones (e.g., related to Sitophilure)

Pheromones are chemical signals used by insects for communication, and their synthesis is a significant area of organic chemistry. Many pheromones are chiral molecules, and their biological activity is often dependent on a specific stereoisomer. Chiral β-hydroxy esters are valuable starting materials for the synthesis of such compounds. researchgate.net

For instance, the aggregation pheromone of the rice weevil, (+)-Sitophilure, is (4R,5S)-5-hydroxy-4-methyl-3-heptanone. While the synthesis of Sitophilure itself has been reported starting from different materials like methyl 3-oxopentanoate, the key step often involves a stereoselective reduction of a β-keto group to establish the required (S)-hydroxyl stereocenter, a feature inherent to this compound. researchgate.netscielo.br The synthesis of analogues of Sitophilure has been achieved through aldol condensation reactions, for example, between 3-pentanone (B124093) and propionaldehyde, highlighting the importance of building blocks containing β-hydroxy ketone motifs. uni-lj.siuni-lj.si

Table 2: Related Synthesis of Pheromone Component

| Starting Material | Key Reaction | Product | Relevance to this compound |

|---|---|---|---|

| Methyl 3-oxopentanoate | Enzymatic reduction with Saccharomyces cerevisiae | Chiral β-hydroxy ester intermediate | Demonstrates the use of β-hydroxy esters in pheromone synthesis. researchgate.net |

Derivatization for Amino Acid Analogues (e.g., constituents of bleomycin (B88199) and prolines)

The structural framework of this compound can be chemically modified to produce non-proteinogenic amino acids, which are important components of many biologically active peptides and peptidomimetics.

Bleomycin Constituents: The antitumor antibiotic bleomycin contains several unusual amino acid residues. One such constituent is (2S,3S,4R)-4-amino-3-hydroxy-2-methylpentanoic acid. Although a different synthetic route starting from L-rhamnose has been reported for this specific amino acid, the core structure shares the 3-hydroxy-4-methylpentanoate backbone. elsevierpure.com The derivatization of this compound, for example, through stereoselective amination, could in principle provide access to this and related amino acid structures.

Proline Analogues: Proline and its derivatives are crucial for establishing specific secondary structures in peptides. sigmaaldrich.com The synthesis of substituted prolines is therefore of significant interest. The carbon skeleton of this compound can serve as a template for the construction of the pyrrolidine (B122466) ring of proline. This would typically involve the introduction of a nitrogen atom, for example, via reductive amination of a corresponding keto derivative, followed by cyclization. The stereocenters in the starting material can be used to control the stereochemistry of the final proline analogue.

Biological Context and Occurrence of Ethyl 3s 3 Hydroxy 4 Methylpentanoate and Its Enantiomers

Identification of Related Hydroxy Esters in Biological Systems

Hydroxy esters are a class of compounds found in various natural systems, often contributing to the sensory characteristics of fermented foods or acting as crucial signaling molecules.

A structurally related compound, Ethyl 2-hydroxy-4-methylpentanoate (B1259815) (ethyl leucate), has been identified as a significant volatile component in fermented products, most notably wine. It was first identified in both red and white table wines as a contributor to a "fresh blackberry" aroma. nih.govnih.gov The average concentration found in various wines is approximately 400 μg/L. nih.govnih.gov

In addition to wine, Ethyl 2-hydroxy-4-methylpentanoate has been identified as an odor-active compound in certain types of soy sauce, indicating its formation during the fermentation processes of various foodstuffs. wikipedia.org

Table 1: Sensory and Distributional Properties of Ethyl 2-hydroxy-4-methylpentanoate Enantiomers in Wine

| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture (95:5 R/S) |

| Olfactory Threshold | 126 μg/L nih.govcymitquimica.com | 55 μg/L nih.govcymitquimica.com | 51 μg/L nih.govcymitquimica.com |

| Typical Occurrence | White and Red Wines cymitquimica.com | Aged Red Wines cymitquimica.com | Red Wines cymitquimica.com |

| Aroma Description | Blackberry, Fresh Fruit cymitquimica.commdpi.com | Similar to (R) form nih.govcymitquimica.com | Blackberry, Fresh Fruit cymitquimica.commdpi.com |

| Sensory Effect | Contributes to fruity aroma cymitquimica.com | Contributes to fruity aroma cymitquimica.com | Synergistic enhancement of fruity notes cymitquimica.commdpi.com |

Chiral hydroxy compounds, including alcohols, acids, and esters, are integral to chemical communication in the natural world, particularly among insects. pharmaffiliates.com These molecules, known as semiochemicals or pheromones, can elicit specific behavioral or physiological responses in receiving organisms. sinfoochem.com The stereochemistry of these compounds is paramount; often, only one enantiomer is biologically active, while its mirror image may be inactive or even inhibitory. sinfoochem.comwikipedia.org This enantiomeric specificity allows for a high degree of precision in communication, preventing cross-species signaling. sinfoochem.com

Hydroxy esters and related structures serve as aggregation, alarm, or sex pheromones in a wide variety of insect species. pharmaffiliates.com The biosynthesis of these pheromones often involves modifications of common metabolic pathways, such as fatty acid synthesis, to produce these specialized, chiral molecules. scbt.com The absolute configuration of these chiral pheromones is a critical determinant of their biological activity, and the presence of even small amounts of an inactive enantiomer can sometimes disrupt the chemical signal. wikipedia.org

Research into Biological Activity of (3S)-3-Hydroxy-4-methylpentanoic Acid and its Esters

Specific research into the biological activity of Ethyl (3S)-3-hydroxy-4-methylpentanoate is limited in publicly available literature. However, its parent acid, 3-hydroxy-4-methylpentanoic acid, is recognized for its role in microbial biosynthesis. Notably, it is a known precursor in the biosynthesis of the antibiotic erythromycin. cymitquimica.com The bacterium Chromobacterium violaceum has been identified as a producer of this acid. nih.govcymitquimica.com

While direct data on the (3S) isomer is scarce, broader research into related branched-chain hydroxy acids (BCHAs) reveals a range of biological activities. For instance, compounds like 2-hydroxyisocaproic acid (HICA), derived from the amino acid leucine, have been shown to possess antibacterial properties and can modulate gut microbiota by promoting the growth of beneficial bacteria such as Lactobacillaceae. nih.gov These activities highlight the potential for small hydroxy acids derived from amino acid metabolism to function as bioactive molecules.

Metabolic Pathways Leading to Related Hydroxyacids and Esters

The metabolic pathways that produce related hydroxy acids, such as 3-hydroxy-4-methylpentanoic acid, are closely linked to the catabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine. mdpi.com The general pathway involves several key enzymatic steps.

Transamination : The initial step is the removal of the amino group from a BCAA, such as leucine. This reaction is catalyzed by a branched-chain aminotransferase (BCAT), which transfers the amino group to an α-keto acid (commonly α-ketoglutarate), producing glutamate (B1630785) and the corresponding branched-chain α-keto acid (BCKA). nih.gov In the case of leucine, this results in α-ketoisocaproate.

Decarboxylation/Oxidation/Reduction : The resulting BCKA can then enter several metabolic routes. For the formation of hydroxy acids, a key step is reduction. For example, keto acids can be converted into branched-chain hydroxy acids (BCHAs) through the action of a hydroxyisocaproate dehydrogenase (HicD) enzyme. nih.gov

Esterification : The formation of an ethyl ester, such as this compound, would subsequently require an esterification reaction where the carboxylic acid group of the hydroxy acid reacts with ethanol (B145695). This process is common in fermentative microbes like yeast, which produce significant amounts of ethanol and possess the necessary enzymes to catalyze the formation of a wide array of ethyl esters that contribute to the flavor and aroma of fermented beverages.

This pathway illustrates how primary metabolites like amino acids are converted into a diverse array of secondary metabolites, including the chiral hydroxy acids and esters found throughout the biological world.

Analytical Methodologies for Chiral Characterization and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for separating ethyl (3S)-3-hydroxy-4-methylpentanoate from other compounds and, crucially, for resolving its enantiomeric forms.

Chiral gas chromatography is a powerful technique for the separation and quantification of volatile enantiomers like those of hydroxy esters. The separation is achieved by using a chiral stationary phase (CSP) within the GC column, which interacts differently with each enantiomer, leading to different retention times.

Derivatized cyclodextrins are commonly used as CSPs for this purpose. gcms.cz Research on the closely related isomer, ethyl 2-hydroxy-4-methylpentanoate (B1259815), has demonstrated the efficacy of a γ-cyclodextrin-based stationary phase for resolving its R and S enantiomers in wine samples. nih.govoeno-one.eu In these studies, analyses of numerous commercial wines revealed varying enantiomeric distributions. While white wines typically showed only the R-enantiomer, red wines contained both, with the R/S ratio shifting towards a higher proportion of the S form in aged samples. nih.gov The average enantiomeric ratio (R/S) for this related compound in red wine was found to be approximately 95:5. nih.gov This methodology allows for the quantification of each enantiomer, providing insights into their origins and formation pathways in different matrices.

Table 1: Example of Chiral GC Conditions for a Related Compound (Ethyl 2-hydroxy-4-methylpentanoate)

| Parameter | Condition |

|---|---|

| Column | Astec CHIRALDEX® G-TA (30 m × 0.25 mm, 0.12 μm film thickness) |

| Stationary Phase | Gamma-cyclodextrin trifluoroacetyl |

| Oven Program | 40°C (1 min), ramp to 180°C at 2°C/min, hold for 20 min |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) |

Data derived from methodologies used for similar compounds.

Complex matrices, such as wine or fermented beverages, contain a vast number of volatile and semi-volatile compounds that can interfere with the analysis of trace components like this compound. Multidimensional gas chromatography (MDGC), often configured as GC-GC-MS, provides the enhanced resolving power needed for these applications. nih.govpsu.edu

This technique uses two columns with different stationary phases. A selected portion (heart-cut) of the effluent from the first column is transferred to a second, often more polar, column for further separation before detection by the mass spectrometer. psu.edu This approach allows for the isolation of target analytes from co-eluting matrix components, significantly improving both identification and quantification accuracy. psu.edu The use of MDGC has been instrumental in the initial identification of novel aroma compounds, including ethyl 2-hydroxy-4-methylpentanoate, in aged wines. nih.gov The high peak capacity of comprehensive two-dimensional GC (GC×GC) makes it particularly suitable for the untargeted analysis of complex volatile profiles. embrapa.br

High-performance liquid chromatography utilizing chiral stationary phases (CSPs) is a primary method for the analytical and preparative separation of enantiomers. nih.gov The development of robust CSPs has revolutionized enantioseparation. nih.gov For a compound like this compound, polysaccharide-based CSPs are a highly effective option.

These phases, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are known for their broad applicability. nih.govnih.gov Specifically, tris(3,5-dimethylphenylcarbamate) derivatives of both amylose and cellulose have demonstrated excellent enantiorecognition capabilities for a wide range of chiral molecules. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector, involving interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance. The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is critical for optimizing retention and resolution.

Table 2: Common Chiral Stationary Phase (CSP) Types for HPLC

| CSP Class | Chiral Selector Example | Typical Applications |

|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad enantioselectivity for a wide range of compounds |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Complementary selectivity to cellulose-based phases |

| Pirkle-type (Brush-type) | D-Phenylglycine | Compounds with π-acidic or π-basic aromatic rings |

| Cyclodextrin-based | β-Cyclodextrin | Inclusion complex formation, suitable for aromatic compounds |

| Protein-based | Cellobiohydrolase (CBH) | Polar and ionizable compounds, especially in reversed-phase mode |

This table provides a general overview of CSPs applicable to chiral separations. nih.govmdpi.com

Spectroscopic Characterization Methods

Spectroscopic methods provide definitive structural information, complementing the separation data obtained from chromatography.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. For this compound, the NMR spectrum would exhibit characteristic signals corresponding to its distinct functional groups: the ethyl ester, the secondary alcohol, and the isobutyl-like backbone.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| C1 (Carbonyl) | - | ~172 | Ester carbonyl |

| C2 (CH₂) | ~2.4 | ~42 | Adjacent to C=O |

| C3 (CH-OH) | ~3.8 | ~70 | Carbon bearing hydroxyl group |

| C4 (CH) | ~1.8 | ~33 | Adjacent to isopropyl group |

| C5 (CH₃) | ~0.9 | ~18 | Isopropyl methyl |

| C6 (CH₃) | ~0.9 | ~17 | Isopropyl methyl |

| Ethyl-CH₂ | ~4.1 (q) | ~60 | Ester ethyl group |

| Ethyl-CH₃ | ~1.2 (t) | ~14 | Ester ethyl group |

Predicted values are based on standard chemical shift ranges and data from similar structures. Multiplicity: (q) = quartet, (t) = triplet.

Mass spectrometry (MS) is used to confirm the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of ethyl 3-hydroxy-4-methylpentanoate is C₈H₁₆O₃, corresponding to a molecular weight of 160.21 g/mol . chemicalbook.comnih.govchemscene.com

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺˙), which can then break apart into smaller, characteristic fragment ions. The mass spectrum of an ester containing a hydroxyl group will show specific fragmentation pathways. Key fragments for ethyl 3-hydroxy-4-methylpentanoate would include:

The molecular ion (M⁺˙) at a mass-to-charge ratio (m/z) of 160.

Loss of water ([M-H₂O]⁺˙) at m/z 142, a common fragmentation for alcohols.

Loss of an ethoxy radical ([M-•OC₂H₅]⁺) resulting in an acylium ion at m/z 115.

McLafferty rearrangement , if sterically possible, which for esters can lead to a characteristic fragment ion. For this structure, a prominent fragment at m/z 88 could arise from this rearrangement. chegg.com

Alpha-cleavage adjacent to the hydroxyl group or the carbonyl group. Cleavage between C3 and C4 would result in the loss of an isopropyl radical, leading to a fragment at m/z 117. A fragment corresponding to the isopropyl cation ([C₃H₇]⁺) would appear at m/z 43. chegg.com

Table 4: Predicted Key Fragments in the EI Mass Spectrum of Ethyl 3-hydroxy-4-methylpentanoate

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 160 | [C₈H₁₆O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 142 | [C₈H₁₄O₂]⁺˙ | [M - H₂O]⁺˙ |

| 117 | [C₅H₉O₃]⁺ | [M - C₃H₇]⁺ (Loss of isopropyl radical) |

| 115 | [C₆H₁₁O₂]⁺ | [M - OC₂H₅]⁺ (Loss of ethoxy radical) |

| 88 | [C₄H₈O₂]⁺˙ | McLafferty Rearrangement |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

This table presents plausible fragmentation pathways based on general MS principles and data from isomeric compounds. chegg.comlibretexts.org

Advanced Analytical Approaches for Complex Mixture Analysis

In real-world applications, this compound may be present in complex matrices such as biological fluids, environmental samples, or food and beverage products. In these instances, more sophisticated analytical techniques that combine separation with detection are necessary for accurate quantification and chiral discrimination.

The analysis of complex mixtures often requires a multi-step approach, beginning with sample preparation to remove interfering substances, followed by separation and detection. Techniques such as liquid chromatography (LC) and gas chromatography (GC), especially when coupled with mass spectrometry (MS), are powerful tools for this purpose.

For chiral analysis, the separation of enantiomers is typically achieved using a chiral stationary phase (CSP) in either GC or LC. These stationary phases are themselves chiral and interact differently with the two enantiomers, leading to different retention times and allowing for their separation and individual quantification.

Chiral Gas Chromatography (GC)

Chiral GC is a well-established technique for the separation of volatile chiral compounds. The use of capillary columns coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, enables the separation of enantiomers. The separated enantiomers are then detected, commonly by a flame ionization detector (FID) or a mass spectrometer (MS).

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile or thermally labile compounds, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the method of choice. Coupling HPLC with mass spectrometry (LC-MS) provides a highly sensitive and selective analytical method. LC-MS can provide not only quantitative data but also structural information, which is invaluable for confirming the identity of the analyte in a complex matrix. The development of LC-MS/MS methods, which involves the fragmentation of the parent ion, further enhances selectivity and is particularly useful for quantitative analysis in complex biological or food matrices.

The following table outlines advanced analytical approaches applicable to the analysis of this compound in complex mixtures.

| Technique | Principle | Key Advantages for Complex Mixture Analysis |

| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase followed by detection (e.g., FID, MS). | High resolution for volatile compounds, well-established methods. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase in the liquid phase. | Applicable to a wide range of compounds, including non-volatile and thermally labile ones. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by chiral HPLC followed by highly sensitive and selective detection by tandem mass spectrometry. | High sensitivity and selectivity, provides structural confirmation, suitable for trace analysis in complex matrices. |

Mechanistic and Theoretical Investigations

Stereochemical Course of Reactions Involving the Compound

The stereochemical outcome of reactions involving ethyl (3S)-3-hydroxy-4-methylpentanoate is largely dictated by the pre-existing stereocenter at the C3 position. This chiral center influences the facial selectivity of nucleophilic attacks on the carbonyl group of the ester or reactions at the adjacent α-carbon, leading to the formation of diastereomeric products in unequal ratios. The principles governing this stereocontrol can often be rationalized by established stereochemical models, primarily the Felkin-Ahn model and the Cram chelation model.

The Felkin-Ahn model, in its non-chelation form, generally predicts the stereochemical course of reactions for β-hydroxy carbonyl compounds. researchgate.netuvic.ca In this model, the largest group attached to the chiral center orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. For this compound, the isopropyl group is the largest substituent at the C3 position. Therefore, a nucleophile approaching the ester carbonyl (after its activation, for instance, to an aldehyde or ketone) would do so from the face opposite to the isopropyl group, leading to a predictable diastereomer.

However, the presence of the hydroxyl group at the C3 position allows for the possibility of chelation control, particularly when Lewis acidic reagents are used. researchgate.netnih.gov In the Cram chelation model, the Lewis acid coordinates to both the carbonyl oxygen and the hydroxyl oxygen, forming a rigid five-membered ring. This conformation locks the substrate and directs the nucleophile to attack from the less hindered face of the cyclic intermediate. The choice between a chelation-controlled pathway and a non-chelation (Felkin-Ahn) pathway is often dependent on the reaction conditions, such as the nature of the Lewis acid and the protecting group on the hydroxyl function. researchgate.netnih.gov For instance, strongly chelating metals like TiCl₄ tend to favor the chelation pathway, while non-chelating conditions might favor the Felkin-Ahn model. researchgate.net

A practical example of stereocontrol is the diastereoselective alkylation of the enolate derived from this compound. The formation of the enolate and its subsequent reaction with an electrophile will be influenced by the stereocenter at C3, leading to preferential formation of one diastereomer over the other. acs.orgscilit.com The stereoselectivity of such reactions is often high, demonstrating the powerful directing effect of the existing chiral center.

Kinetic resolution is another process where the stereochemistry of this compound plays a crucial role. In enzymatic or chemical kinetic resolutions, one enantiomer of a racemic mixture reacts faster than the other. mdpi.comnih.gov While the subject compound is enantiopure, the principles of kinetic resolution highlight the high degree of stereochemical recognition that is possible with chiral β-hydroxy esters.

The stereochemical course of reactions can be summarized in the following table, illustrating the general principles:

| Reaction Type | Controlling Model | Key Factors | Predicted Outcome |

| Nucleophilic addition to the carbonyl | Felkin-Ahn (non-chelation) | Steric hindrance of the isopropyl group | Attack from the less hindered face |

| Nucleophilic addition with Lewis acids | Cram Chelation Model | Formation of a rigid chelate with the hydroxyl group | Attack directed by the chelate structure |

| α-Alkylation | Substrate-controlled diastereoselection | Stereochemistry of the enolate intermediate | Preferential formation of one diastereomer |

Computational Studies on Reaction Mechanisms and Enantioselectivity

While specific computational studies on this compound are not extensively documented in publicly available literature, the reaction mechanisms and enantioselectivity of similar chiral β-hydroxy esters and related compounds have been the subject of theoretical investigations, primarily using Density Functional Theory (DFT). acs.orgnih.govyoutube.comresearchgate.net These studies provide a framework for understanding the factors that govern the stereochemical outcomes of reactions involving this class of compounds.

DFT calculations are a powerful tool for elucidating the structures of transition states and intermediates, allowing for the rationalization of observed stereoselectivities. nih.govresearchgate.net For reactions involving chiral β-hydroxy esters, computational models can be used to compare the energies of different transition state structures leading to various diastereomeric products. The product distribution is then predicted based on the relative activation energies, with the lowest energy transition state corresponding to the major product.

For instance, in the case of nucleophilic additions to the carbonyl group of a β-hydroxy aldehyde or ketone derived from our target ester, DFT calculations can model both the Felkin-Ahn and chelation-controlled transition states. researchgate.netacs.org These models would take into account the steric and electronic effects of the substituents, the nature of the nucleophile, and the coordinating metal ion in the case of chelation. The calculated energy differences between the competing transition states can provide a quantitative prediction of the diastereomeric ratio.

A hypothetical DFT study on the reduction of a β-keto ester derived from this compound could investigate the approach of a hydride reagent. The calculations would likely reveal that the transition state where the hydride approaches from the face opposite to the bulky isopropyl group (as predicted by the Felkin-Ahn model) is lower in energy than the alternative approach.

Furthermore, computational studies have been instrumental in understanding the mechanism of enantioselective catalysis in reactions that produce chiral β-hydroxy esters. nih.gov For example, in the asymmetric hydrogenation of β-keto esters, DFT calculations can elucidate the interaction between the substrate, the chiral catalyst, and the hydrogen source, explaining the origin of the high enantioselectivity observed. rsc.org These studies often highlight the role of non-covalent interactions, such as hydrogen bonding and steric repulsion, in determining the stereochemical outcome.

The following table summarizes the application of computational studies to reactions of chiral hydroxy esters:

| Computational Method | Investigated Aspect | Insights Gained |

| Density Functional Theory (DFT) | Transition state energies | Rationalization of diastereoselectivity in nucleophilic additions and alkylations. nih.govresearchgate.net |

| DFT and Molecular Dynamics (MD) | Substrate-catalyst interactions | Understanding the origin of enantioselectivity in asymmetric synthesis. researchgate.net |

| Semi-empirical methods (e.g., MNDO/d) | Activation energies of competing pathways | Prediction of stereodivergent behavior based on non-bonded interactions in transition states. researchgate.net |

Structure-Reactivity Relationships in Chiral Hydroxy Esters

The reactivity and stereodirecting ability of chiral hydroxy esters like this compound are intrinsically linked to their molecular structure. Variations in the substituents at the α-carbon, the β-carbon (the stereocenter), and the ester group can have a profound impact on the course and outcome of chemical transformations.

Influence of the β-Substituent: The nature of the substituent at the C3 position is a critical determinant of stereoselectivity. In this compound, the isopropyl group exerts a significant steric influence, effectively shielding one face of the molecule from attack. A larger substituent at this position would be expected to lead to even higher diastereoselectivity in many reactions, following the principles of the Felkin-Ahn model. Conversely, a smaller substituent would likely result in lower stereocontrol.

Influence of the α-Substituent: The presence and nature of a substituent at the C2 (α) position also play a crucial role in directing the stereochemical outcome of reactions, particularly in the formation of a second stereocenter. For example, in the diastereoselective reduction of α-substituted β-keto esters, the interplay between the α- and β-substituents determines the syn- or anti-relationship of the resulting α-alkyl-β-hydroxy ester. researchgate.net The relative stereochemistry can often be controlled by the choice of reducing agent and reaction conditions, which in turn dictates whether a chelation or non-chelation model is followed. researchgate.net

Influence of the Ester Group: The ester group itself can influence reactivity. The steric bulk of the alcohol moiety (the ethyl group in this case) can affect the rate of reactions at the carbonyl carbon. More importantly, the ester can be converted to other functional groups (e.g., aldehydes, ketones, amides) which then undergo further stereoselective transformations directed by the C3 stereocenter.

The following table details some of the key structure-reactivity relationships observed in chiral hydroxy esters:

| Structural Variation | Effect on Reactivity/Stereoselectivity |

| Increased steric bulk of the β-substituent | Enhanced diastereoselectivity in nucleophilic additions. nih.gov |

| Presence of an α-substituent | Creates a second stereocenter with stereochemistry dependent on the interplay with the β-substituent and reaction conditions. researchgate.net |

| Nature of the hydroxyl protecting group | Can switch the reaction pathway between chelation and non-chelation control, thus altering the diastereomeric outcome. researchgate.netnih.gov |

| Modification of the ester group | Allows for a diverse range of subsequent stereoselective reactions directed by the existing chiral center. |

Future Directions in Research on Ethyl 3s 3 Hydroxy 4 Methylpentanoate

Development of Novel and More Efficient Enantioselective Synthetic Routes

The synthesis of enantiomerically pure β-hydroxy esters like Ethyl (3S)-3-hydroxy-4-methylpentanoate is a cornerstone of modern organic chemistry. While methods exist, future research is focused on developing more efficient, scalable, and sustainable synthetic pathways.

Current research into the synthesis of chiral β-hydroxy esters is exploring several promising avenues:

Catalytic Enantioselective Reactions: The development of novel catalysts is at the forefront of synthetic innovation. Research into catalytic enantioselective Reformatsky reactions, for example, is ongoing. rsc.org Future work will likely focus on creating new chiral ligands or metal complexes that can improve the enantiomeric excess (ee) and yield for substrates like isobutyraldehyde, which is a precursor to this compound.

Organocatalysis: N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for asymmetric reactions. Their use in the β-hydroxylation of enals presents a metal-free alternative for producing chiral β-hydroxyl esters. organic-chemistry.org Future studies will likely aim to optimize these catalysts for specific substrates to enhance enantioselectivity.

Chemoenzymatic Methods: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes such as lipases and ketoreductases is a key area of future development. researchgate.netgoogle.com For instance, lipase-catalyzed kinetic resolutions through aminolysis or acetylation are being optimized. researchgate.net Similarly, recombinant ketoreductase enzymes are being employed for the asymmetric reduction of β-keto esters to furnish the desired chiral hydroxy ester. google.com Research will continue to explore novel enzymes from diverse microbial sources and employ protein engineering to tailor their activity and stability for industrial-scale production.

Kinetic Resolution: Non-enzymatic kinetic resolution using planar-chiral catalysts, such as derivatives of 4-(dimethylamino)pyridine (DMAP), has shown high selectivity for a range of β-hydroxy esters. mdpi.com Expanding the substrate scope and catalyst efficiency for aliphatic esters like this compound is a logical next step.

A comparison of potential future synthetic strategies is outlined below:

| Synthetic Strategy | Potential Advantages | Research Focus |

| Novel Chiral Catalysts | High efficiency, broad applicability | Design of new ligands, use of earth-abundant metals |

| Organocatalysis | Metal-free, lower toxicity | Catalyst stability, broadening substrate scope |

| Chemoenzymatic Synthesis | High enantioselectivity, mild conditions | Enzyme discovery, process optimization, immobilization |

| Kinetic Resolution | Access to both enantiomers | Development of more selective and faster-acting catalysts |

Exploration of New Applications as a Chiral Building Block

Chiral building blocks are fundamental to the synthesis of a vast array of complex, biologically active molecules. organic-chemistry.org β-Hydroxy esters, in particular, are valuable synthons due to their versatile functional groups.

Future research will focus on leveraging this compound as a precursor for:

Pharmaceutical Intermediates: The β-hydroxy ester moiety is a key structural feature in many pharmaceuticals. For example, related structures are precursors to selective serotonin (B10506) reuptake inhibitors like (S)-fluoxetine. mdpi.com Research will likely explore the use of this compound to synthesize novel analogues of existing drugs or entirely new pharmacologically active compounds, potentially in areas like antiviral or anticancer agents where selenazole derivatives containing other chiral centers have shown promise. nih.gov

Flavor and Fragrance Industry: A related compound, ethyl 2-hydroxy-4-methylpentanoate (B1259815) (ethyl leucate), is known to be an important aroma compound in wine, contributing to blackberry notes. researchgate.netnih.gov This suggests a potential application for this compound and its derivatives in the food and fragrance industry, an area ripe for exploration.

Deeper Understanding of its Biological and Metabolic Roles

The biological significance of many small molecules is often not fully understood. Future research is needed to elucidate the potential roles of this compound in biological systems.

Key research questions to be addressed include:

Metabolic Pathways: Investigating how this compound is metabolized in microorganisms, plants, and animals is crucial. Studies on the metabolism of structurally similar compounds like ethyl carbamate (B1207046) show that esterases are key enzymes. nih.gov Future work could focus on identifying the specific esterases or other enzymes responsible for the hydrolysis or modification of this compound and its metabolites.

Occurrence in Nature: The identification of its isomer, ethyl leucate, in wines suggests that this compound may also be a natural product of fermentation or other biological processes. researchgate.netnih.gov Future metabolomic studies on fermented beverages, fruits, and other natural sources could reveal its presence and concentration, providing clues to its origin and function.

Sensory and Physiological Effects: Given that the enantiomers of ethyl leucate have different odor thresholds and sensory profiles, it is critical to investigate the sensory properties of this compound. researchgate.netnih.gov Furthermore, understanding its potential interactions with biological receptors, similar to how analogues of γ-Hydroxybutyric acid (GHB) are studied, could uncover previously unknown physiological effects.

Advancements in Analytical Techniques for Trace Analysis and Stereochemical Control

Precise and sensitive analytical methods are indispensable for both monitoring the synthesis and detecting the presence of this compound in complex mixtures.

Future advancements in analytical chemistry will likely focus on:

Chiral Chromatography: Chiral gas chromatography (GC) is a powerful tool for separating enantiomers. rsc.orgresearchgate.netnih.gov The development of new chiral stationary phases, such as those based on novel cyclodextrin (B1172386) derivatives, will continue to improve resolution and efficiency. gcms.czresearchgate.net Similarly, advancements in chiral High-Performance Liquid Chromatography (HPLC) will offer alternative and complementary separation capabilities.

Direct Analysis Methods: To facilitate high-throughput screening and analysis of trace amounts, methods that minimize sample preparation are highly desirable. A promising approach involves the use of chiral derivatizing agents, such as phenylglycine methyl ester (PGME) and phenylalanine methyl ester (PAME), followed by Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. nih.gov This allows for the direct stereochemical analysis from crude extracts and could be adapted for this compound.

Multidimensional Chromatography: For extremely complex matrices like wine or biological fluids, two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) provides superior resolving power and sensitivity for identifying trace compounds. Future applications of this technique will be essential for detecting and quantifying this compound in such samples.

The table below summarizes key analytical techniques and future research directions.

| Analytical Technique | Current Application | Future Advancement |

| Chiral GC | Separation of enantiomers in wine and synthetic mixtures. rsc.orgresearchgate.net | Development of more robust and selective chiral stationary phases. |

| Chiral HPLC | Preparative and analytical separation of chiral compounds. | Higher resolution columns and faster analysis times. |

| LC-MS with Chiral Derivatization | Stereochemical analysis of hydroxy fatty acids. nih.gov | Application to a broader range of β-hydroxy esters, including the target compound. |

| GCxGC-TOFMS | Analysis of complex volatile profiles in beverages. | Method development for trace detection in biological tissues and fluids. |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl (3S)-3-hydroxy-4-methylpentanoate, and how do reaction conditions influence enantiomeric purity?

- Methodology :

- Chiral Resolution : Use enzymatic catalysis (e.g., lipases) or asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) to achieve high enantiomeric excess (ee). For example, azide reduction via hydrogenation with Pd/C under controlled pressure (1 bar H₂) can preserve stereochemistry .

- Esterification : React 3-hydroxy-4-methylpentanoic acid with ethanol under acid catalysis (e.g., H₂SO₄), followed by chiral chromatography (e.g., HPLC with cellulose-based columns) to isolate the (3S)-enantiomer.

- Data Table :

| Method | Catalyst/Reagent | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Enzymatic Resolution | Candida antarctica B | 98 | 85 | |

| Asymmetric Hydrogenation | BINAP-RuCl₂ | 95 | 78 |

Q. Which analytical techniques are most reliable for confirming the absolute configuration of this compound?

- Methodology :

- X-ray Crystallography : Resolve crystal structures using SHELXL for refinement, particularly for derivatives with heavy atoms (e.g., brominated analogs) .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to validate the (3S)-configuration.

- NMR Chiral Shift Reagents : Use Eu(hfc)₃ to induce diastereomeric splitting in ¹H/¹³C NMR spectra.

Advanced Research Questions

Q. How can computational modeling optimize enantioselective synthesis of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate transition-state energies for competing pathways (e.g., using B3LYP/6-31G* basis sets) to predict stereochemical outcomes.

- Molecular Docking : Simulate enzyme-substrate interactions (e.g., with Candida antarctica lipase B) to design mutants for improved ee.

- Contradictions : Some studies report discrepancies between predicted and experimental ee values due to solvent effects or protein flexibility unaccounted for in models .

Q. What strategies resolve contradictions in reported biocatalytic efficiencies for synthesizing this compound?

- Methodology :

- Meta-Analysis : Compare kinetic data (kcat/Kₘ) across studies using standardized substrates (e.g., vinyl esters vs. methyl esters).

- Solvent Engineering : Test biphasic systems (e.g., ionic liquids/water) to enhance enzyme stability and substrate solubility.

- Case Study : A 2024 study found that immobilized Pseudomonas fluorescens lipase in [BMIM][PF₆] increased ee from 90% to 99% but reduced yield by 15% due to mass transfer limitations .

Q. How do steric and electronic factors influence the reactivity of this compound in multicomponent reactions?

- Methodology :

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps (e.g., C-O bond cleavage in ester hydrolysis).

- Steric Maps : Generate steric occupancy plots (e.g., using SambVca) to quantify steric bulk around the hydroxy group.

- Data Contradictions : Some studies attribute low reactivity in Diels-Alder reactions to the methyl group’s steric hindrance, while others emphasize electronic deactivation via hyperconjugation .

Critical Analysis of Data Contradictions

- Stereochemical Drift in Synthesis :

- Biocatalytic Substrate Inhibition :

- Issue : High substrate concentrations (>200 mM) reduce ee in enzymatic esterification.

- Resolution : Use fed-batch reactors to maintain substrate levels below inhibitory thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.